molecular formula C12H17NO3 B3048568 Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester CAS No. 174743-89-6

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester

Cat. No.: B3048568
CAS No.: 174743-89-6
M. Wt: 223.27 g/mol
InChI Key: ZLDCAJWAPVPCFY-UHFFFAOYSA-N
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Description

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester, also known by its IUPAC name benzyl (4-hydroxybutan-2-yl)carbamate, is a chemical compound with the molecular formula C12H17NO3. This compound is characterized by the presence of a carbamate group, a hydroxy group, and a phenylmethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester typically involves the reaction of benzyl chloroformate with 3-hydroxy-1-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature

    Reduction: LiAlH4 in ether at 0°C to room temperature

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in tetrahydrofuran

Major Products Formed

    Oxidation: Formation of benzyl (4-oxobutan-2-yl)carbamate

    Reduction: Formation of benzyl (4-hydroxybutan-2-yl)carbinol

    Substitution: Formation of substituted carbamates depending on the nucleophile used

Scientific Research Applications

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and coatings due to its ability to form stable carbamate linkages.

Mechanism of Action

The mechanism of action of carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester involves the interaction of its carbamate group with various biological targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction is often reversible, allowing for controlled modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-hydroxyethyl)-, phenylmethyl ester
  • Carbamic acid, (3-hydroxypropyl)-, phenylmethyl ester
  • Carbamic acid, (4-hydroxybutyl)-, phenylmethyl ester

Uniqueness

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester is unique due to the presence of a methyl group on the hydroxypropyl chain, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its specificity and efficacy in various applications compared to other similar compounds.

Properties

IUPAC Name

benzyl N-(4-hydroxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCAJWAPVPCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444753
Record name Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174743-89-6
Record name Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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